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Compound of Interest

Compound Name: K783-0308

Cat. No.: B12415520 Get Quote

Errata: Reclassification of K783-0308
Initial analysis based on the user prompt suggested that "K783-0308" was a designation for a

material intended for long-term implantation. However, extensive research has conclusively

identified K783-0308 as a small molecule chemical compound, specifically a dual inhibitor of

Fms-like tyrosine kinase 3 (FLT3) and MAPK-interacting serine/threonine-protein kinase 2

(MNK2). Its primary area of investigation is as a potential therapeutic agent for acute myeloid

leukemia (AML).[1][2][3][4][5] The CAS number for this compound is 422554-29-8.[6][7]

Therefore, this guide will focus on the biocompatibility and biological activity of K783-0308 in

the context of its pharmacological application rather than as an implantable material. The

following sections detail its mechanism of action, preclinical data, and relevant experimental

protocols.

Introduction to K783-0308 as a Dual Kinase Inhibitor
K783-0308 is a potent and selective dual inhibitor targeting two key enzymes, FLT3 and MNK2,

which are implicated in the proliferation and survival of certain cancer cells, particularly in acute

myeloid leukemia.[1][2][3][4] The rationale behind developing dual-target inhibitors is to

overcome drug resistance and potentially achieve synergistic or additive therapeutic effects.[8]
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Preclinical studies have evaluated the efficacy of K783-0308 in AML cell lines. The compound

has demonstrated inhibitory activity against both wild-type and mutated forms of FLT3, which

are common in AML and are associated with a poor prognosis.[9]

In Vitro Efficacy
The inhibitory concentrations (IC50) of K783-0308 have been determined in various kinase

assays and AML cell lines.

Target/Cell Line IC50 Value Reference

FLT3 (kinase assay) 680 nM [4][5]

MNK2 (kinase assay) 406 nM [4][5]

MOLM-13 (AML cell line) 10.5 µM [1][2]

MV-4-11 (AML cell line) 10.4 µM [1][2]

Studies have shown that K783-0308 promotes apoptosis (programmed cell death) and induces

cell cycle arrest in the G0/G1 phase in AML cells.[1][2][4][5]

Mechanism of Action: FLT3 and MNK2 Signaling
Pathways
FLT3 is a receptor tyrosine kinase that plays a crucial role in the normal development of

hematopoietic stem cells.[9] In AML, mutations in the FLT3 gene can lead to its constitutive

activation, promoting uncontrolled cell growth and survival.[9] MNK2 is a downstream effector

in several signaling pathways, including the MAPK/ERK pathway, and is involved in the

regulation of protein synthesis and cell proliferation.[10] The dual inhibition of FLT3 and MNK2

by K783-0308 is intended to disrupt these oncogenic signaling cascades.
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FLT3 and MNK2 signaling pathway with K783-0308 inhibition.
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Experimental Protocols
The evaluation of compounds like K783-0308 involves a series of in vitro assays to determine

their biological activity and cytotoxicity.

Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of K783-0308 that inhibits the growth of AML cells by

50% (IC50).

Protocol:

Cell Seeding: AML cell lines (e.g., MOLM-13, MV-4-11) are seeded in 96-well plates at a

specific density.

Compound Treatment: Cells are treated with a range of concentrations of K783-0308 and

incubated for a specified period (e.g., 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well. Viable cells with active metabolism convert MTT into a purple formazan

product.

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value is determined.

Cell Cycle Analysis
Objective: To determine the effect of K783-0308 on the cell cycle distribution of AML cells.

Protocol:

Cell Treatment: AML cells are treated with K783-0308 at a specific concentration for a

defined time.
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Cell Harvesting and Fixation: Cells are harvested and fixed in cold ethanol.

Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding

dye, such as propidium iodide (PI).

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M)

is quantified to identify any cell cycle arrest.
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Workflow for in vitro evaluation of K783-0308.
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Biocompatibility Considerations for a Systemic
Therapeutic
For a systemically administered drug like K783-0308, "biocompatibility" is assessed through

toxicology and safety pharmacology studies. These are beyond the scope of the currently

available public information but would be a critical part of its development for clinical use. Key

aspects would include:

Cytotoxicity towards non-cancerous cells: Evaluating the effect of the compound on healthy

human cell lines to determine its therapeutic window.

Hemocompatibility: Assessing the interaction of the drug with blood components, including

red blood cells (hemolysis), platelets (aggregation), and the coagulation cascade.

In vivo toxicology: Animal studies to determine the maximum tolerated dose (MTD), identify

potential organ toxicities, and understand the pharmacokinetic and pharmacodynamic

profiles.

Conclusion
K783-0308 is a promising dual FLT3/MNK2 inhibitor with demonstrated preclinical activity

against AML cell lines. While the term "biocompatibility" in the context of materials science

does not directly apply, the biological activity and safety profile of this compound are of

paramount importance for its potential development as a cancer therapeutic. Further in vivo

studies and clinical trials would be necessary to establish its long-term safety and efficacy in

patients.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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